D-Galacturonic acid methyl ester

Overview

Description

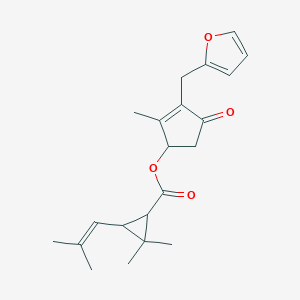

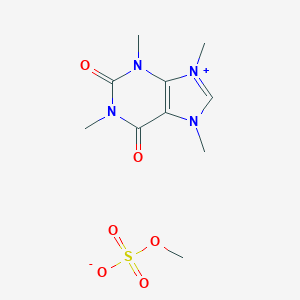

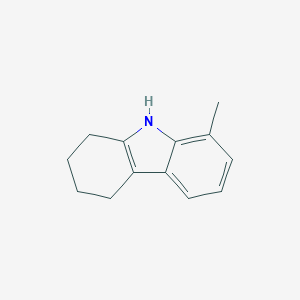

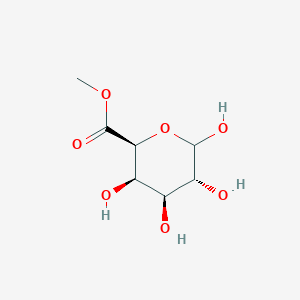

D-Galacturonic acid methyl ester (MGAM) is a derivative of D-alpha-galacturonic acid (GA), which is a monosaccharide commonly found in pectin, a structural heteropolysaccharide in the cell walls of plants. The structure of MGAM has been determined to have the sugar ring in the expected 4C1 conformation, with the methoxy group oriented in a gauche-trans position and the methyl ester group lying equatorial to the ring, which is nearly planar .

Synthesis Analysis

The synthesis of D-galacturonic acid ester derivatives has been explored in various studies. One such study reports the highly stereoselective α(1→4) coupling between two D-galacturonic acid ester derivatives using a phenylthioglycoside as a donor, which was designed to prepare D-galacturonic acid oligomers with methyl ester groups in specific positions . Another study describes the synthesis of monomethyl esters of the disaccharide 4-O-alpha-D-galacturonosyl-D-galacturonic acid and precursors for the preparation of higher oligomers with methyl ester groups in defined sequences .

Molecular Structure Analysis

The molecular structure of MGAM has been redetermined, confirming the conformation of the sugar ring and the orientation of the substituent groups. The methyl ester group is nearly planar and equatorial to the ring, which is significant for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

MGAM is involved in various chemical reactions, particularly in the context of plant metabolism. For instance, in the ripening strawberry, D-galacturonic acid and its methyl ester are metabolized into several compounds, including l-ascorbic acid, l-galactonic acid, galactaric acid, and d-xylose. These metabolites are incorporated into pectin as anhydro units of D-galacturonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of MGAM have been studied using proton NMR in the solid state. The molecular motions of MGAM and GA were analyzed, revealing that in MGAM, methyl groups dominate spin-lattice relaxation at low temperatures, while hydroxyl groups and water of crystallization contribute at higher temperatures. These findings provide insights into the dynamic behavior of MGAM in different temperature ranges . The 13C CPMAS spectra for GA and MGAM have also been described, which are useful for understanding the compound's solid-state chemistry .

Scientific Research Applications

Metabolism in Fruits : d-Galacturonic acid methyl ester is metabolized in fruits like strawberries to form various compounds such as l-ascorbic acid, l-galactonic acid, galactaric acid, and d-xylose. It is also incorporated into pectin as anhydro units of d-galacturonic acid (Loewus & Kelly, 1961).

Pectin Structure and Properties : Research has focused on understanding the methyl ester distribution in pectins, which affects its functional properties. The distribution of nonesterified galacturonic acid residues in pectin has been studied, revealing different types of methyl ester distributions, such as random, high, and blockwise esterified (Daas et al., 2001).

Synthesis of Ester Derivatives : d-Galacturonic acid reacts with various alcohols to yield esters, which have potential applications in analyzing cell-wall polysaccharides (Brown & Fry, 1993).

Molecular Motions Study : The molecular motions of d-galacturonic acid and its methyl ester in the solid state have been investigated using NMR, contributing to understanding their physical and chemical behavior (Tang & Belton, 1998).

Glycosylation Research : d-Galacturonic acid ester derivatives have been used in glycosylation studies to prepare d-galacturonic acid oligomers, important for understanding carbohydrate chemistry (Magaud et al., 1997).

Pectin Polysaccharide Analysis : Studies have been conducted to analyze pectin polysaccharides in various plants, looking at the structure and distribution of methyl-esterified galacturonic acid oligomers (Wang, Luo, & Zha, 2010).

Cell Wall Matrix Modification : Research has explored how the degree and pattern of methyl-esterification of pectic homogalacturonan in plant cell walls affect their mechanical properties and intercellular adhesion (Willats et al., 2001).

Enzymatic Analysis of Pectin : Methods have been developed to quantify non-methyl-esterified galacturonic acid sequences in pectin, an essential aspect of studying pectin's functional behavior (Daas, Voragen, & Schols, 2000).

Safety And Hazards

properties

IUPAC Name |

methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCNWCUKCYGNF-DHVFOXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369545 | |

| Record name | D-Galacturonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

CAS RN |

16048-08-1 | |

| Record name | D-Galacturonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)